molecular formula C9H9N3S B2369423 N-(1H-indol-4-yl)thiourea CAS No. 861208-81-3

N-(1H-indol-4-yl)thiourea

Cat. No.: B2369423
CAS No.: 861208-81-3
M. Wt: 191.25
InChI Key: VJWGIYAKXYJQPN-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and cosmetics. This compound is characterized by the presence of an indole ring system attached to a thiourea moiety, which imparts unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-yl)thiourea typically involves the reaction of indole derivatives with thiourea. One common method is the reaction of 4-indolylamine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product. The choice of solvent and catalyst may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-4-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)thiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(1H-indol-4-yl)thiourea can be compared with other indole derivatives such as:

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness: this compound is unique due to its combination of an indole ring and a thiourea moiety, which imparts distinct chemical and biological properties. Its ability to inhibit tyrosinase sets it apart from other indole derivatives, making it particularly valuable in cosmetic and medicinal applications.

Properties

IUPAC Name

1H-indol-4-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9(13)12-8-3-1-2-7-6(8)4-5-11-7/h1-5,11H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWGIYAKXYJQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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